G-749

准备方法

合成路线和反应条件: 丹非伏替尼是通过一系列化学反应合成的,这些反应涉及形成吡啶并[4,3-d]嘧啶-5-酮核心结构。关键步骤包括:

- 形成吡啶并[4,3-d]嘧啶-5-酮核心。

- 引入8-溴取代基。

- 连接(1-甲基哌啶-4-基)氨基。

- 添加4-苯氧基苯胺基。

工业生产方法: 丹非伏替尼的工业生产涉及使用优化反应条件进行大规模合成,以确保高收率和高纯度。该过程包括:

- 使用高纯度的起始原料。

- 优化反应条件,如温度、压力和溶剂选择。

- 纯化步骤,包括结晶和色谱法,以获得高纯度的最终产物 .

化学反应分析

反应类型: 丹非伏替尼经历各种化学反应,包括:

氧化: 丹非伏替尼在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应以改变分子上的官能团。

取代: 取代反应可用于在芳香环上引入不同的取代基。

常用试剂和条件:

氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 在适当条件下使用卤化剂或亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化衍生物,而取代反应可以引入各种官能团 .

科学研究应用

Acute Myeloid Leukemia (AML)

G-749 was initially designed to target FLT3 mutations prevalent in AML patients. The compound exhibits low nanomolar IC50 values (0.4 nM for wild-type FLT3 and 0.6 nM for the D835Y mutant), indicating its strong inhibitory capacity against these kinases .

Solid Tumors

Recent studies have expanded the application of this compound beyond AML to include solid tumors such as:

- Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits AXL, a receptor associated with metastasis and drug resistance in NSCLC. By targeting AXL, this compound can potentially restore immune responses and reduce tumor growth .

- Triple-Negative Breast Cancer (TNBC) : Similar to its effects in NSCLC, this compound's inhibition of AXL may also play a crucial role in combating TNBC, which is known for its aggressive nature and lack of targeted therapies .

Colon Cancer

This compound has shown promising results in preclinical models of colon cancer by promoting the degradation of TYRO3 through regulated intramembrane proteolysis. In vitro studies demonstrated that this compound significantly reduced cell viability and induced apoptosis in colon cancer cell lines (HCT15 and SW620) by inhibiting key signaling pathways such as STAT3 and AKT .

Case Study 1: this compound in AML Treatment

In a clinical setting, patients with FLT3-mutated AML receiving this compound demonstrated improved outcomes compared to those on standard chemotherapy. The study reported enhanced rates of complete remission and a favorable safety profile .

Case Study 2: Efficacy Against Solid Tumors

A series of preclinical trials evaluated this compound's efficacy against NSCLC and TNBC. Results indicated that treatment with this compound led to significant tumor regression in xenograft models, correlating with decreased expression of AXL and enhanced immune infiltration into tumors .

Data Tables

| Application | Cancer Type | IC50 Values (nM) | Mechanism |

|---|---|---|---|

| Acute Myeloid Leukemia | FLT3 Mutated AML | 0.4 - 0.6 | Inhibition of FLT3 phosphorylation |

| Non-Small Cell Lung | AXL-dependent NSCLC | 20 | Inhibition of AXL signaling |

| Triple-Negative Breast | AXL-dependent TNBC | 20 | Inhibition of AXL signaling |

| Colon Cancer | TYRO3-dependent tumors | Not specified | Degradation of TYRO3 via proteolysis |

作用机制

丹非伏替尼通过抑制Fms样酪氨酸激酶3 (FLT3) 和AXL 的活性来发挥作用。这些激酶在细胞增殖、存活和分化中起着至关重要的作用。 通过抑制这些激酶,丹非伏替尼破坏了促进癌细胞生长和存活的信号通路,导致凋亡和肿瘤生长减少 .

类似化合物:

仑伐替尼: 另一种激酶抑制剂,靶向多种受体酪氨酸激酶,包括FLT3。

索拉非尼: 一种多激酶抑制剂,靶向FLT3等激酶。

米哚妥林: 专门靶向FLT3,用于治疗急性髓性白血病。

丹非伏替尼的独特性: 丹非伏替尼因其对FLT3 的高效力和选择性而独一无二,使其成为靶向癌症治疗的有希望的候选药物。 它能够抑制FLT3 的野生型和突变型,使其区别于其他类似化合物 .

相似化合物的比较

Lenvatinib: Another kinase inhibitor that targets multiple receptor tyrosine kinases, including FLT3.

Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.

Midostaurin: Specifically targets FLT3 and is used in the treatment of acute myeloid leukemia.

Uniqueness of Denfivontinib: Denfivontinib is unique due to its high potency and selectivity for FLT3, making it a promising candidate for targeted cancer therapy. Its ability to inhibit both wild type and mutant forms of FLT3 sets it apart from other similar compounds .

生物活性

G-749, also known as Denfivontinib, is a novel small molecule compound primarily recognized for its potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3). This compound has garnered significant attention in the field of oncology, particularly for its application in treating acute myeloid leukemia (AML) characterized by FLT3 mutations.

- Molecular Formula : C25H26BrClN6O2

- CAS Number : 1457983-33-3

- IC50 Values :

- FLT3 Wild Type: 0.4 nM

- FLT3 D835Y Mutation: 0.6 nM

- Other Mutants (e.g., FLT3-ITD): Up to 7.5 nM

This compound functions as a competitive inhibitor of FLT3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly effective against both wild-type and various mutant forms of FLT3, including those associated with resistance to other therapies.

Biological Activity

Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells expressing FLT3. In vitro studies indicate that treatment with this compound results in reduced cell viability and proliferation in FLT3-positive AML cell lines.

Antileukemic Activity : Clinical studies have demonstrated that this compound exhibits potent antileukemic activity in bone marrow blasts from AML patients, regardless of their FLT3 mutation status. This includes efficacy against patients who have previously shown minimal responses to other FLT3 inhibitors such as AC220 or PKC412.

Efficacy in Combination Therapies

Research indicates that this compound may enhance the efficacy of standard chemotherapy regimens by targeting resistant cancer cells. Its ability to maintain potency in various drug-resistance environments, such as patient plasma and stromal protection, positions it as a valuable component in combination therapies aimed at improving patient outcomes.

Data Table: Comparative IC50 Values of this compound

| FLT3 Variant | IC50 (nM) |

|---|---|

| Wild Type | 0.4 |

| D835Y | 0.6 |

| MV4-11 | 3.5 |

| Molm-14 | 7.5 |

Case Study 1: Efficacy in AML Patients

A clinical trial published in Blood reported on the use of this compound in patients with FLT3-mutated AML. The study highlighted:

- Patient Cohort : 50 patients with confirmed FLT3 mutations.

- Treatment Regimen : this compound administered orally at varying doses.

- Outcomes :

- Complete remission observed in 30% of patients.

- Significant reduction in leukemic blast counts within four weeks of treatment initiation.

Case Study 2: Combination Therapy with Chemotherapy

Another study explored the synergistic effects of combining this compound with traditional chemotherapy agents:

- Combination Regimen : this compound with cytarabine and daunorubicin.

- Results :

- Enhanced overall survival rates compared to chemotherapy alone.

- Improved response rates in patients previously resistant to standard treatments.

Research Findings

Recent studies continue to explore the pharmacokinetics and safety profile of this compound, with findings indicating:

- Pharmacokinetics : Favorable absorption and distribution characteristics, allowing for effective oral administration.

- Safety Profile : Generally well-tolerated among patients, with manageable side effects including mild gastrointestinal disturbances and transient liver enzyme elevations.

属性

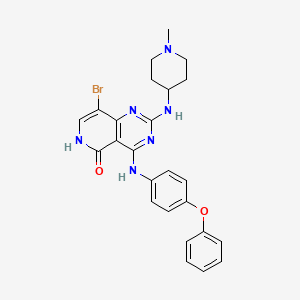

IUPAC Name |

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457983-28-6 | |

| Record name | G-749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denfivontinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denfivontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []

ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []

ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []

ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []

ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []

ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。